2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4H-pyran-4-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyran ring, and a methoxy group. The presence of these groups suggests that the compound may have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the difluorophenyl group, and the formation of the pyran ring with a methoxy group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of the piperidine and pyran rings suggests that the compound may have a rigid, cyclic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. For example, the piperidine ring might be involved in reactions with acids or bases, while the difluorophenyl group might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the nature of its functional groups and its overall molecular structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]methyl]-5-methoxypyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2NO3/c1-25-20-13-26-16(10-19(20)24)12-23-8-2-3-15(11-23)5-4-14-6-7-17(21)18(22)9-14/h6-7,9-10,13,15H,2-5,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAQMNHTJHVFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CN2CCCC(C2)CCC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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